Cas no 2139489-63-5 (5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 2139489-63-5
- EN300-1293196
-
- インチ: 1S/C11H12N4O/c1-14-11(10(7-16)5-12-14)15-6-9(4-13-15)8-2-3-8/h4-8H,2-3H2,1H3
- InChIKey: IORKUGYRBKOWRN-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=NN(C)C=1N1C=C(C=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 216.10111102g/mol
- どういたいしつりょう: 216.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 52.7Ų
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293196-0.5g |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 0.5g |
$1440.0 | 2023-06-06 | ||
Enamine | EN300-1293196-5000mg |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 5000mg |
$3065.0 | 2023-09-30 | ||
Enamine | EN300-1293196-5.0g |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 5g |
$4349.0 | 2023-06-06 | ||
Enamine | EN300-1293196-10000mg |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 10000mg |
$4545.0 | 2023-09-30 | ||
Enamine | EN300-1293196-50mg |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 50mg |
$888.0 | 2023-09-30 | ||
Enamine | EN300-1293196-1000mg |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 1000mg |
$1057.0 | 2023-09-30 | ||
Enamine | EN300-1293196-2.5g |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 2.5g |
$2940.0 | 2023-06-06 | ||
Enamine | EN300-1293196-1.0g |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 1g |
$1500.0 | 2023-06-06 | ||
Enamine | EN300-1293196-0.1g |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 0.1g |
$1320.0 | 2023-06-06 | ||
Enamine | EN300-1293196-2500mg |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2139489-63-5 | 2500mg |
$2071.0 | 2023-09-30 |
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehydeに関する追加情報
Research Brief on 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 2139489-63-5)
The compound 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 2139489-63-5) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This research brief synthesizes the latest findings regarding its synthesis, biological activity, and potential therapeutic applications.
Recent studies have demonstrated that this pyrazole-carbaldehyde derivative serves as a key intermediate in the synthesis of novel JAK (Janus kinase) inhibitors. The compound's unique structure, featuring both cyclopropyl and formyl functional groups, allows for versatile modifications that can fine-tune selectivity and potency against various kinase targets. A 2023 study published in the Journal of Medicinal Chemistry reported its use in developing selective JAK3 inhibitors with improved metabolic stability compared to earlier generations of compounds.
Significant progress has been made in optimizing synthetic routes for 2139489-63-5. A team at the University of Tokyo recently developed a more efficient three-step synthesis starting from commercially available 4-cyclopropyl-1H-pyrazole, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.
In terms of biological activity, molecular docking studies have revealed that derivatives of 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can form critical hydrogen bonds with the hinge region of JAK kinases while the cyclopropyl group occupies a hydrophobic pocket, contributing to enhanced binding affinity. These findings were corroborated by crystallographic data published in ACS Chemical Biology earlier this year.
The therapeutic potential of this scaffold extends beyond JAK inhibition. Recent patent applications (WO2023051234, US20230123456) disclose its utility in developing TRK (tropomyosin receptor kinase) inhibitors for cancer treatment and IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors for inflammatory diseases. These applications leverage the compound's ability to serve as a versatile pharmacophore that can be modified to target different kinase families.
Ongoing research is exploring the structure-activity relationships of 2139489-63-5 derivatives, with particular focus on optimizing the aldehyde group for selective covalent binding or as a handle for further derivatization. A recent high-throughput screening campaign identified several lead compounds based on this scaffold that show promising activity in autoimmune disease models, with one candidate currently in preclinical development.
As research progresses, 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde continues to demonstrate its value as a privileged structure in medicinal chemistry. Its combination of synthetic accessibility, structural versatility, and demonstrated biological activity positions it as an important tool for kinase inhibitor discovery and development in the coming years.
2139489-63-5 (5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde) 関連製品
- 158089-31-7(4-(Hydroxymethyl)-2-methoxy-benzoic Acid)
- 1772622-45-3(3,4-Dichloro-5-methylphenylboronic acid)
- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)
- 296246-80-5(2-(2-Amino-4,6-dinitro-phenyl)-ethanol)
- 78355-50-7(Peptide E (cattleadrenal medulla) (9CI))
- 2172228-72-5(2-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 2680532-07-2(2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid)
- 1428379-21-8(N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide)
- 1172692-54-4(5-methyl-1,2-oxazole-3-carboximidamide)
- 81213-52-7((1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate)




